5-Ethyl-5-methyl-2-octyl-1,3-dioxane
Description
5-Ethyl-5-methyl-2-octyl-1,3-dioxane is a six-membered 1,3-dioxane derivative with substituents at positions 2, 5, and 3. Its structure comprises:
- Ethyl and methyl groups at the 5-position of the dioxane ring.
- A long-chain octyl group at the 2-position.
Properties
CAS No. |
6937-44-6 |
|---|---|
Molecular Formula |
C15H30O2 |
Molecular Weight |
242.40 g/mol |
IUPAC Name |
5-ethyl-5-methyl-2-octyl-1,3-dioxane |
InChI |
InChI=1S/C15H30O2/c1-4-6-7-8-9-10-11-14-16-12-15(3,5-2)13-17-14/h14H,4-13H2,1-3H3 |
InChI Key |
MGTWNQBWVUQSDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1OCC(CO1)(C)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected 1,3-Dioxane Derivatives
*Note: Data inferred from analogs like 5-ethyl-5-methyl-2-nonyl-1,3-dioxane .
Conformational Behavior
The position and size of substituents critically influence the conformational equilibrium of 1,3-dioxanes:
- Substituents at position 5 (e.g., ethyl, methyl) exhibit a smaller conformational free energy difference (ΔG°Me = 0.83 kcal/mol) compared to position 2 (ΔG°Me = 3.98 kcal/mol) .
- Bulky groups at position 2 (e.g., octyl, nonyl) likely enforce equatorial positioning due to steric strain in axial orientations .
- Aromatic substituents (e.g., triphenylmethyl in 2-ethyl-5-triphenylmethyl-1,3-dioxane) adopt equatorial conformations to minimize ring strain .
Thermal Stability and Reactivity
- 5-Nitro-5-R-1,3-dioxanes undergo thermal decomposition via ring-opening mechanisms, with rates dependent on substituent electron-withdrawing/donating effects .
- Long-chain alkyl substituents (e.g., octyl, nonyl) may enhance thermal stability by reducing ring strain, though direct data on this compound are lacking .
- Polar groups (e.g., hydroxymethyl , carboxylic acid ) increase reactivity in hydrolysis or hydrogen-bonding interactions.
Physicochemical Properties
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